molecular formula C16H24N2O3S B431488 3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide CAS No. 510736-60-4

3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B431488
CAS No.: 510736-60-4
M. Wt: 324.4g/mol
InChI Key: DXGUMXOGWAWMLJ-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide is a chemical compound with the molecular formula C16H24N2O3S and an average molecular mass of 324.44 g/mol . This reagent features a 3,3-dimethylbutanamide group, a structure known to impart significant steric hindrance and lipophilicity, linked to a phenyl ring that is further modified with a pyrrolidine-1-ylsulfonyl substituent . The presence of the sulfonamide group is a key structural motif often associated with biological activity, making this compound a valuable intermediate in medicinal chemistry and drug discovery research . It is primarily used as a building block for the synthesis of more complex molecules and is of particular interest in the design and development of novel pharmacological tools. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in modifying the physicochemical properties of lead compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,3-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)12-15(19)17-13-6-8-14(9-7-13)22(20,21)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGUMXOGWAWMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or N,NN,N-diisopropylethylamine (DIPEA) is employed as a base to neutralize HCl generated during sulfonylation. For example, a stirred suspension of 4-aminophenylbutanamide derivatives reacts with pyrrolidine-1-sulfonyl chloride (1.1–1.5 equivalents) at 0–25°C for 12–24 hours. The crude product is purified via silica gel chromatography using gradients of methanol in DCM (5–15%) to yield the sulfonylated product.

Key Parameters

  • Solvent : DCM or THF for optimal solubility of aromatic amines.

  • Base : TEA (2.0 equivalents) ensures complete deprotonation of the amine.

  • Temperature : Room temperature avoids side reactions like over-sulfonylation.

Amide Coupling for Butanamide Moiety Formation

The butanamide group is introduced via coupling reactions between 3,3-dimethylbutanoic acid and the sulfonylated aniline derivative.

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a preferred coupling agent due to its high efficiency in forming amide bonds. In a representative procedure, 3,3-dimethylbutanoic acid (1.0 equivalent) is activated with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in DCM. The sulfonylated aniline (1.05 equivalents) is added dropwise, and the mixture is stirred for 16 hours. Post-reaction workup includes washing with 1M HCl and brine, followed by column chromatography to isolate the amide.

Alternative Methods

  • EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves moderate yields (65–75%) but requires longer reaction times (24–48 hours).

  • Direct Acylation : Reacting 3,3-dimethylbutanoyl chloride with the sulfonylated aniline in THF at −10°C affords the amide in 70–80% yield.

Multi-Step Synthesis from Benzene Derivatives

A modular approach constructs the target compound from simpler benzene derivatives, enabling scalability for industrial production.

Step 1: Nitration and Reduction

Benzene is nitrated to 4-nitrobenzene, which is reduced to 4-aminobenzene using hydrogen gas and palladium on carbon (Pd/C) in ethanol.

Step 2: Sulfonylation

The 4-aminobenzene intermediate undergoes sulfonylation with pyrrolidine-1-sulfonyl chloride as described in Section 1.

Step 3: Amidation

The final amide bond is formed via HATU-mediated coupling (Section 2) or direct acylation.

Industrial Scalability

  • Batch Size : Gram-to-kilogram scale production is feasible with consistent purity (≥98%).

  • Quality Control : Batch-specific Certificate of Analysis (COA) includes HPLC purity (>99%), 1H^1\text{H}-NMR, and mass spectrometry data.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography with methanol-DCM gradients (5–20%) effectively removes unreacted starting materials and byproducts. Preparative HPLC is employed for high-purity batches (>99.5%) intended for pharmaceutical use.

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 1.35 (s, 6H, CH3_3), 1.85–1.95 (m, 4H, pyrrolidine CH2_2), 3.25–3.35 (m, 4H, pyrrolidine N–CH2_2), 7.65 (d, J=8.4J = 8.4 Hz, 2H, Ar–H), 7.92 (d, J=8.4J = 8.4 Hz, 2H, Ar–H).

  • HRMS : m/z calculated for C16H24N2O3S\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S} [M+H]+^+: 325.1552; found: 325.1548.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
Sulfonylation + HATU85–90≥98HighRapid amide bond formation
Direct Acylation70–80≥95ModerateMinimal byproducts
Multi-Step Synthesis60–75≥97IndustrialModular, adaptable to analogs

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Sulfonyl Groups

  • Target Compound : The pyrrolidine (5-membered ring) sulfonyl group may enhance steric accessibility compared to bulkier analogs. Pyrrolidine’s smaller ring size could improve solubility due to reduced hydrophobicity .
  • Analog (): 3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide replaces pyrrolidine with a 4-methylpiperidine (6-membered ring). Molecular weight increases from 337.46 (target) to 365.51 (analog) due to the additional methyl group .

Aryl and Heteroaryl Sulfonamides

  • Compound: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide incorporates a pyridinyl sulfamoyl group. Its higher molecular weight (493.53 vs. 337.46) and yellowish-white appearance suggest distinct crystallinity and solubility profiles .
  • Compound : N-Isopropylbenzenesulfonamide derivatives (e.g., Example 56) exhibit significantly higher molecular weights (603.0 vs. 337.46) due to fused chromen and fluorophenyl groups. Such bulkiness may limit bioavailability but improve target specificity in kinase inhibition .

Stereochemical and Isomeric Differences

Enantiomeric Pairs ()

The (2R)- and (2S)-isomers of 3,3-dimethyl-N-(phenylmethyl)butanamide derivatives with trifluoromethyl groups demonstrate how stereochemistry impacts commercial availability and cost:

  • (2R)-Isomer : Priced at JPY 32,800/100 mg.
  • (2S)-Isomer : Priced 7% lower (JPY 30,600/100 mg), suggesting differences in synthetic difficulty or demand .
    This highlights the importance of chiral centers in pharmacological activity and manufacturing.

Key Observations :

  • Synthetic Yields : The compound achieves an 83% yield, suggesting efficient coupling of the dioxoisoindolinyl group .
  • Melting Points : Higher melting points (e.g., 252–255°C in ) correlate with increased molecular rigidity and aromatic stacking .

Biological Activity

3,3-Dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide (CAS Number: 510736-60-4) is an organic compound notable for its unique structural features, including a pyrrolidine ring and a sulfonamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

The molecular formula of this compound is C16H24N2O3S, with a molecular weight of 320.44 g/mol. The structure includes key functional groups that are essential for its biological activity:

Property Value
Molecular FormulaC16H24N2O3S
Molecular Weight320.44 g/mol
IUPAC Name3,3-dimethyl-N-(4-pyrrolidin-1-ylsulfonyl)phenyl)butanamide
InChI KeyDXGUMXOGWAWMLJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that influence cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, it has been studied for its potential to inhibit certain proteases, which could be beneficial in treating diseases where protease activity is dysregulated.

Analgesic and Anti-inflammatory Effects

Given the structural similarities to known analgesics and anti-inflammatory agents, there is potential for this compound to exhibit similar therapeutic effects. Further investigation is required to elucidate these properties.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of structurally related compounds:

  • Structure-Activity Relationship (SAR) Studies : Research has highlighted how modifications in the pyrrolidine or sulfonamide moieties can significantly affect biological activity. For example, small changes in substituents have been shown to switch compounds from antagonist to agonist activity in receptor binding assays .
  • Metabolic Stability : Studies indicate that the metabolic profile of similar compounds shows high clearance rates in both human and rat microsomes, suggesting potential challenges in maintaining effective concentrations in vivo .
  • In Vivo Efficacy : Animal model studies have indicated that compounds with similar structures can reduce inflammation and pain responses, supporting further exploration of this compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide?

  • Methodological Answer : The synthesis of structurally similar sulfonamide-containing compounds typically involves multi-step routes:

Sulfonylation : Introduce the pyrrolidin-1-ylsulfonyl group to the phenyl ring via sulfonation using chlorosulfonic acid, followed by amine coupling (e.g., pyrrolidine) under basic conditions .

Amide Bond Formation : React the sulfonated intermediate with 3,3-dimethylbutanoyl chloride using a coupling agent like HATU or EDCI in the presence of a base (e.g., DIPEA) .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography or recrystallization.

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dimethylbutanamide group (e.g., δ 1.2–1.4 ppm for methyl protons) and sulfonamide-linked pyrrolidine (δ 3.1–3.3 ppm for N-CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., calculated vs. observed m/z for C₁₆H₂₄N₂O₃S).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer :

  • Enzyme Inhibition : Sulfonamide moieties are known to inhibit carbonic anhydrases or phosphodiesterases (PDEs). Test activity via fluorometric assays using recombinant enzymes .
  • Protein-Ligand Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with target proteins .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's reactivity or binding affinity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to predict reaction pathways (e.g., sulfonylation efficiency) or transition states .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., PDEs) to identify key binding residues. Adjust substituents (e.g., methyl groups) to enhance hydrophobic interactions .
  • Feedback Loop : Integrate experimental data (e.g., IC₅₀ values) into computational models to refine predictions iteratively .

Q. What experimental design strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature, solvent) influencing bioactivity. Prioritize parameters via Pareto analysis .
  • Orthogonal Assays : Validate enzyme inhibition results with complementary methods (e.g., fluorescent vs. radiometric assays) to rule out assay-specific artifacts .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch effects (e.g., cell line variability) .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and optimize conditions (e.g., reagent stoichiometry) in real time .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals and confirm connectivity in ambiguous regions (e.g., pyrrolidine vs. butanamide protons) .
  • X-ray Crystallography : Determine the crystal structure of a co-crystallized analog to validate the proposed conformation of the sulfonamide group .

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